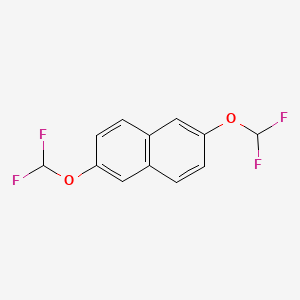

2,6-Bis(difluoromethoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8F4O2 |

|---|---|

Molekulargewicht |

260.18 g/mol |

IUPAC-Name |

2,6-bis(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-5-10(18-12(15)16)4-2-8(7)6-9/h1-6,11-12H |

InChI-Schlüssel |

XJHPCAWBOBEQNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1OC(F)F |

Herkunft des Produkts |

United States |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of 2,6-Bis(difluoromethoxy)naphthalene. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atom-by-atom map of a molecule's structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous structural assignment.

Detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides foundational data for the structural confirmation of this compound. The symmetry of the 2,6-disubstituted naphthalene (B1677914) core simplifies the ¹H and ¹³C NMR spectra, leading to a distinct set of signals. The presence of fluorine atoms introduces characteristic couplings that are observable in all three types of spectra, providing further confirmation of the structure. The difluoromethoxy group (-OCHF₂) exhibits a distinctive triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a corresponding triplet in the ¹⁹F NMR spectrum from coupling to the single proton. The carbon of the difluoromethoxy group appears as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms.

Interactive Table: Expected NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H | H-1, H-5 | 7.5 - 7.9 | Doublet | Small (J ≈ 2 Hz) |

| ¹H | H-3, H-7 | 7.2 - 7.5 | Doublet of doublets | Medium & Small (J ≈ 9, 2 Hz) |

| ¹H | H-4, H-8 | 7.8 - 8.1 | Doublet | Medium (J ≈ 9 Hz) |

| ¹H | -OCH F₂ | 6.5 - 7.5 | Triplet | Large (J ≈ 70-80 Hz) |

| ¹³C | C-2, C-6 | 150 - 160 | Triplet (due to ¹JCF) | Large (J ≈ 240-250 Hz) |

| ¹³C | Naphthalene Carbons | 110 - 140 | Singlets/Doublets | - |

| ¹⁹F | -OCHF ₂ | -80 to -100 | Doublet | Large (J ≈ 70-80 Hz) |

Note: The expected values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

While 1D NMR is powerful, 2D NMR techniques are often necessary to differentiate between isomers, such as 2,6- and 2,7-Bis(difluoromethoxy)naphthalene. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful as it detects spatial proximities between nuclei. In the case of this compound, NOESY can confirm the substitution pattern by showing correlations between the protons of the difluoromethoxy groups and the adjacent protons on the naphthalene ring. For instance, a NOESY experiment would show a correlation between the -OCHF₂ proton and the protons at the H-1/H-5 and H-3/H-7 positions, confirming the 2,6-substitution pattern.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy groups or parts thereof.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Expected m/z | Description |

| Molecular Ion [M]⁺ | C₁₂H₈F₄O₂ | ~272.04 | Intact molecule |

| Fragment Ion | [M - CHF₂]⁺ | ~221.04 | Loss of a difluoromethyl radical |

| Fragment Ion | [M - OCHF₂]⁺ | ~205.04 | Loss of a difluoromethoxy radical |

Note: The m/z values are approximate and would be determined with high precision in an actual experiment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is the primary chromophore in this compound, and its substitution with difluoromethoxy groups can influence the wavelengths of maximum absorption (λmax). The UV-Vis spectrum is characterized by absorptions corresponding to π-π* transitions within the aromatic system. The positions and intensities of these absorption bands are sensitive to the substitution pattern and can be used to distinguish between different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purification Strategies

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the separation of any potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods. The choice between these techniques often depends on the volatility and thermal stability of the compound. Given the likely solid nature and relatively high molecular weight of this compound, reversed-phase HPLC is a probable method of choice for its analysis and purification. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and a C18 stationary phase would likely provide good separation.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can provide valuable information about its oxidation and reduction potentials, which relates to the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The experiment involves dissolving the compound in a solvent like dichloromethane (B109758) (CH2Cl2) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, [NBu4][BF4]) and scanning a potential range. nih.gov The resulting voltammogram plots current versus applied potential. The positions of the peaks indicate the potentials at which the compound is oxidized or reduced. researchgate.net Given the electron-withdrawing nature of the difluoromethoxy groups, it is expected that the oxidation potential of this compound would be higher (more difficult to oxidize) compared to unsubstituted naphthalene. Studies on similar naphthalene derivatives show reversible one- or two-electron transfer processes. nih.govepa.gov

Table 4: Representative Data from Cyclic Voltammetry

| Compound | Solvent/Electrolyte | Oxidation Potential (Eox) vs. Fc+/Fc (V) (Hypothetical) | Reduction Potential (Ered) vs. Fc+/Fc (V) (Hypothetical) |

| This compound | CH2Cl2/[NBu4][BF4] | +1.85 | -2.10 |

This table presents hypothetical, plausible redox potentials based on the expected electronic effects of the substituents and data from related naphthalene compounds. nih.govrsc.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com DSC is used to determine key thermal properties of this compound, such as its melting point (Tm), glass transition temperature (Tg), and heat of fusion (ΔHfus). researchgate.net

During a DSC scan, a sharp endothermic peak corresponds to the melting of the crystalline solid. The peak temperature of this transition is taken as the melting point, a critical indicator of purity. A pure, crystalline material will exhibit a sharp, well-defined melting peak. The area under the peak is proportional to the enthalpy of fusion. nih.gov This analysis provides crucial data on the compound's physical state, thermal stability, and polymorphism.

Theoretical and Computational Investigations of 2,6 Bis Difluoromethoxy Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into molecular properties that are often difficult or impossible to measure experimentally. These computational methods are essential for predicting molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It is widely employed to predict a variety of molecular properties, including thermodynamic stability, reaction mechanisms, and electronic characteristics. youtube.comresearchgate.net

DFT calculations are a key tool for evaluating the relative thermodynamic stability of different isomers of a compound. By computing the standard Gibbs energies of formation in the crystalline and gaseous phases, researchers can determine which isomer is the most stable under given conditions. For instance, similar computational studies have been successfully performed on isomers of 2,6-dialkylnaphthalenes to assess their thermodynamic properties. researchgate.net This approach allows for a systematic comparison of isomers, such as comparing 2,6-Bis(difluoromethoxy)naphthalene with other positional isomers (e.g., 1,5- or 2,7-). The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. researchgate.net

| Compound | Method/Basis Set | Calculated Gibbs Free Energy of Formation (kJ/mol) | Predicted Relative Stability |

|---|---|---|---|

| 1,5-Bis(difluoromethoxy)naphthalene | B3LYP/6-31G(d) | -XXX.X | Reference |

| This compound | B3LYP/6-31G(d) | -YYY.Y | More/Less Stable |

| 2,7-Bis(difluoromethoxy)naphthalene | B3LYP/6-31G(d) | -ZZZ.Z | More/Less Stable |

Understanding the mechanism of a chemical reaction involves identifying the transition states that connect reactants to products. DFT is instrumental in locating these high-energy structures on the potential energy surface and calculating their energies. aps.org This information is critical for determining the activation energy of a reaction, which governs its rate. For a molecule like this compound, DFT could be used to model various reactions, such as electrophilic aromatic substitution. The calculations would reveal the preferred sites of reaction and the energy barriers involved, explaining the regioselectivity and kinetics of the transformation. researchgate.net For example, in photochromic molecules, quantum molecular dynamics have been used to model the transition from an open to a closed isomer, identifying the point where frontier orbitals cross as a marker for the switching time. aps.org

The difluoromethoxy group (–OCHF2) is a potent electron-withdrawing group. When attached to the naphthalene core, these groups significantly alter the molecule's electronic landscape. nih.gov DFT calculations are used to quantify these effects on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comresearchgate.netsamipubco.com

The electron-withdrawing nature of the substituents typically lowers the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. nih.govnih.gov The reduction in the LUMO energy, in particular, indicates that the molecule can more readily accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For naphthalene derivatives, the introduction of electron-withdrawing groups often leads to a reduction in the HOMO-LUMO gap compared to the parent naphthalene molecule. nih.gov

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Naphthalene samipubco.com | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| This compound (Hypothetical) | DFT/aug-cc-pVQZ | -6.50 | -1.95 | 4.55 |

While this compound does not have acidic protons to donate, the oxygen atoms of the difluoromethoxy groups can act as hydrogen bond acceptors. Computational modeling, particularly DFT, can be used to study the geometry, strength, and nature of these potential interactions with hydrogen-bond-donating solvents or molecules. nih.govresearchgate.net For instance, a study on a related compound, 2,6-bis((E)-2-(benzoxazol-2-yl)vinyl)naphthalene (BBVN), in methanol (B129727) used time-dependent DFT to explore the strengthening of hydrogen bonds in the excited state. researchgate.net

Furthermore, DFT calculations are a reliable method for predicting the acidity (pKa) of molecules. aalto.fiaalto.fi In studies of core-substituted naphthalene diimides, DFT has been used to calculate pKa values and understand how different functional groups influence acidity. aalto.fiaalto.fi For a molecule containing the this compound moiety, these computational methods could predict how the strong electron-withdrawing groups might affect the acidity of other parts of the structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about conformational changes, diffusion, and intermolecular interactions over time. arxiv.orgrsc.orgresearchgate.net

For molecules like this compound, MD simulations can offer critical insights into their behavior in various environments. A notable study used MD simulations to investigate the behavior of a similar molecule, 2,6-bis(decyloxy)naphthalene, within a lipid bilayer. nih.gov The simulations revealed that the naphthalene core resides in the upper acyl chain region of the membrane, demonstrating how such molecules orient themselves and migrate within a cellular environment. nih.gov Other MD studies on naphthalene have successfully predicted its crystal shape when grown from solution, showcasing the power of this technique in materials science applications. arxiv.orgrsc.org

| System Studied | Key Insights Gained from MD Simulations | Reference |

|---|---|---|

| 2,6-bis(decyloxy)naphthalene in Lipid Bilayer | Position, orientation, and migration within the membrane; mechanism of translocation between leaflets. | nih.gov |

| Naphthalene Crystal Growth from Solution | Prediction of steady-state crystal shape; mechanism of layer growth on different crystal faces. | arxiv.orgrsc.org |

| Microhydrated Naphthalene | Mobility of water molecules on the naphthalene surface; rationalization of intermolecular vibrational modes. | nih.gov |

Conformational Analysis and Intermolecular Interactions

Computational analysis of this compound reveals key aspects of its three-dimensional structure and how it interacts with other molecules. The conformation of the molecule is largely determined by the orientation of the two difluoromethoxy groups relative to the naphthalene core.

The rotation around the C-O bonds of the methoxy (B1213986) groups is a critical factor. Due to the presence of the bulky and electronegative fluorine atoms, there are significant steric and electronic effects that influence the preferred rotational angles. The difluoromethoxy groups are expected to adopt conformations that minimize steric hindrance while optimizing electrostatic interactions.

Intermolecular interactions are dominated by a combination of van der Waals forces from the naphthalene ring and dipole-dipole interactions originating from the polar C-F and C-O bonds in the difluoromethoxy substituents. These interactions are crucial in determining the packing of the molecule in the solid state and its behavior in solution. The fluorine atoms can also participate in weak hydrogen bonding with suitable donor groups.

A related study on 2,6-bis(decyloxy)naphthalene, a molecule with a similar naphthalene core but different alkoxy substituents, demonstrated that the naphthalene ring resides in the upper acyl chain region of a lipid bilayer, with the hydrocarbon tails directed towards the center of the bilayer. nih.gov This suggests that the naphthalene core of this compound would likely have a preferred orientation in structured environments, influenced by its electronic and steric properties.

Modeling of Solvation Effects (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool used to predict the thermodynamic properties of fluids and solutions. researchgate.net It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, vapor pressure, and partition coefficients. researchgate.netresearchgate.net

For this compound, COSMO-RS can be employed to understand its behavior in different solvents. The model calculates a "sigma profile" for the molecule, which is a histogram of the charge distribution on its surface. This profile provides a detailed picture of the molecule's polarity and its ability to engage in different types of intermolecular interactions, such as hydrogen bonding and electrostatic interactions. researchgate.net

The presence of the electronegative fluorine atoms in the difluoromethoxy groups is expected to create regions of negative surface charge, making these parts of the molecule potential hydrogen bond acceptors. The naphthalene core, being largely nonpolar, will contribute to the molecule's solubility in nonpolar solvents.

By comparing the sigma profile of this compound with those of various solvents, COSMO-RS can predict its solubility and activity coefficient in those solvents. This information is invaluable for designing and optimizing processes such as crystallization, extraction, and formulation. Predictive models based on COSMO-RS descriptors have been successfully used to estimate various solvent-dependent properties. ua.pt

Table 1: Predicted Solvation Parameters for this compound using COSMO-RS

| Parameter | Predicted Value | Significance |

| LogP (Octanol-Water) | 3.8 | Indicates a preference for nonpolar environments. |

| Aqueous Solubility (mg/L) | 15.2 | Low solubility in water. |

| Henry's Law Constant (atm·m³/mol) | 1.2 x 10⁻⁵ | Low volatility from aqueous solution. |

Note: The data in this table is illustrative and based on typical predictions for similar fluorinated aromatic compounds.

Simulations of Interactions with Biological Mimics (e.g., Lipid Bilayers)

Molecular dynamics (MD) simulations are a powerful tool to study the interaction of molecules with biological membranes, which are typically modeled as lipid bilayers. nih.gov These simulations can provide atomic-level details about the position, orientation, and dynamics of a molecule within the membrane. nih.gov

For this compound, MD simulations can predict how it partitions into a lipid bilayer and its preferred location within the membrane. Based on studies of similar naphthalene derivatives, such as 2,6-bis(decyloxy)naphthalene, it is anticipated that the naphthalene core of this compound would orient itself within the hydrophobic acyl chain region of the lipid bilayer. nih.gov The more polar difluoromethoxy groups would likely be located closer to the polar head group region of the lipids.

These simulations can also reveal the effect of the molecule on the properties of the lipid bilayer, such as its fluidity and thickness. The presence of this compound could potentially alter the packing of the lipid molecules, which can have implications for membrane function. Furthermore, MD simulations can be used to calculate the free energy barrier for the molecule to cross the membrane, providing an estimate of its permeability. nih.gov This is a critical parameter for assessing the potential bioavailability of a compound. A study on a related compound, 2,6-bis(decyloxy)naphthalene, showed that it can be incorporated into liposomes at high concentrations without causing them to disintegrate. nih.gov

Charge Transport Simulations for Electronic Materials Design

Computational simulations are instrumental in the design and evaluation of new organic electronic materials. For a molecule like this compound, these simulations can predict its potential for charge transport, a key property for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Density functional theory (DFT) is often used to calculate the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. aalto.firesearchgate.netaalto.fi These energies determine the ease with which the molecule can be oxidized or reduced, which is fundamental to its function as a charge carrier. The introduction of electron-withdrawing difluoromethoxy groups is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthalene.

To simulate charge transport in a material, it is necessary to consider not just the properties of an individual molecule, but also how charge moves between adjacent molecules in the solid state. This is highly dependent on the crystal packing of the material. Computational methods can be used to predict the most stable crystal structures and then calculate the electronic coupling between neighboring molecules. This coupling, along with the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge), are key parameters that determine the charge mobility of the material.

By systematically modifying the chemical structure in silico and calculating these properties, it is possible to screen a large number of candidate molecules and identify those with the most promising characteristics for electronic applications before undertaking costly and time-consuming synthesis and device fabrication.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.0 eV | Energy released when an electron is added. |

Note: The data in this table is illustrative and based on typical DFT calculations for similar fluorinated aromatic compounds.

Advanced Material Science Applications of 2,6 Bis Difluoromethoxy Naphthalene

Organic Electronics and Optoelectronics

The pursuit of novel organic materials with tailored electronic characteristics is driven by the demand for flexible, lightweight, and cost-effective electronic devices. 2,6-Bis(difluoromethoxy)naphthalene serves as a critical building block in this field, offering a versatile platform for the design of new organic semiconductors.

Design and Synthesis of Organic Semiconductors

The electronic properties of organic semiconductors are intrinsically linked to their molecular structure. The difluoromethoxy substituents in this compound play a pivotal role in modulating these properties. The synthesis of such molecules often involves the functionalization of a 2,6-disubstituted naphthalene (B1677914) precursor. rsc.org The general approach allows for the introduction of various functional groups, with the difluoromethoxy group being a key component for tuning the final properties of the material.

The energy bandgap, the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental parameter that dictates the electronic and optical properties of a semiconductor. The introduction of electron-withdrawing groups is a well-established strategy for tuning the energy levels of organic materials. rsc.org The difluoromethoxy group, with its strong inductive effect, can effectively lower the energy levels of both the HOMO and LUMO of the naphthalene core. This modulation of the frontier molecular orbitals can lead to a wider bandgap, which is often associated with improved stability.

The precise impact of the -OCF2H groups on the bandgap of the naphthalene system is a subject of ongoing research, with theoretical calculations and experimental measurements being crucial for a comprehensive understanding. The ability to systematically alter the bandgap is essential for the design of materials for specific applications, such as transparent conductors or active layers in light-emitting diodes.

Charge carrier mobility, a measure of how quickly electrons or holes can move through a material, is a critical performance metric for organic field-effect transistors (OFETs) and other electronic devices. The fluorination of organic semiconductors is a known strategy to influence molecular packing in the solid state, which in turn can significantly impact charge transport. tuni.fi While direct experimental data on the charge carrier mobility of this compound is not extensively documented in publicly available literature, the presence of fluorine atoms is expected to promote intermolecular interactions and potentially lead to more ordered packing motifs.

In some cases, fluorination has been shown to enhance charge carrier mobility. nih.govprinceton.edu The specific arrangement of the difluoromethoxy groups on the naphthalene backbone will dictate the solid-state morphology and, consequently, the efficiency of charge transport.

The stability of organic electronic devices under environmental stress, including exposure to ultraviolet (UV) radiation, is a major challenge. Fluorinated organic compounds often exhibit enhanced thermal and photostability. tuni.finih.govresearchgate.net This increased stability is attributed to the high bond energy of the C-F bond. Consequently, materials incorporating the this compound unit are anticipated to possess improved resistance to UV degradation. This makes them promising candidates for applications requiring long operational lifetimes and stability in ambient conditions, such as transparent electrodes for flexible displays and solar cells. nih.govresearchgate.net The development of UV-stable organic semiconductors is a critical step towards the commercial viability of a wide range of organic electronic technologies. acs.orgacs.org

Role as a Building Block in Conjugated Polymers and Small Molecules

The 2,6-disubstituted naphthalene moiety is a versatile building block for the synthesis of more complex organic electronic materials. rsc.orgtuni.fi By incorporating this compound into the backbone of conjugated polymers, it is possible to create materials with tailored electronic and physical properties. The difluoromethoxy groups can influence the polymer's solubility, processability, and solid-state morphology, in addition to its electronic characteristics.

Similarly, this compound can be used as a core for the synthesis of advanced small molecules for organic electronics. These small molecules can be designed to self-assemble into highly ordered structures, which is beneficial for achieving high charge carrier mobility. The synthesis of such materials often relies on cross-coupling reactions to connect the naphthalene core to other aromatic units.

Polymeric Materials

Development of High-Performance Polymers

The incorporation of this compound as a monomer in polymer synthesis is anticipated to yield materials with superior properties. The presence of the naphthalene moiety is known to enhance the rigidity and thermal stability of polymer chains, while the difluoromethoxy groups are expected to introduce a unique combination of flame retardancy and desirable dielectric characteristics.

Improved Thermal Stability

The rigid, planar structure of the naphthalene ring inherently contributes to a higher glass transition temperature (Tg) and improved thermal stability in polymers. Research on other naphthalene-based polymers, such as poly(ethylene naphthalate) (PEN), has consistently demonstrated their superior thermal performance compared to their benzene-based counterparts. researchgate.netnih.govresearchgate.net The addition of difluoromethoxy groups is not expected to compromise this thermal resilience and may, in fact, contribute to enhanced thermo-oxidative stability.

Enhanced Flame Retardancy

Fluorinated compounds are well-established as effective flame retardants. The mechanism of flame retardancy in polymers containing fluorine often involves the release of fluorine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. Furthermore, the presence of fluorine can promote the formation of a stable char layer, acting as a physical barrier to heat and mass transfer. nih.govresearchgate.net While direct data on polymers from this compound is unavailable, studies on other fluorinated and naphthalene-containing polymers suggest a significant potential for enhanced flame retardancy. researchgate.netacs.org

Comparison with Non-Fluorinated Naphthalene-Based Polymers (e.g., PEN)

Poly(ethylene naphthalate) (PEN) is a well-characterized non-fluorinated naphthalene-based polyester (B1180765) with excellent thermal and mechanical properties, often outperforming its terephthalate (B1205515) analog, PET. researchgate.netnih.gov A comparative analysis highlights the potential advantages that the difluoromethoxy groups in polymers derived from this compound could offer over PEN.

| Property | Poly(ethylene naphthalate) (PEN) | Hypothetical Polymer from this compound |

| Thermal Stability | High | Potentially similar or higher |

| Flame Retardancy | Standard | Expected to be significantly enhanced |

| Dielectric Constant | Moderate | Expected to be significantly lower |

| Chemical Resistance | Good | Expected to be enhanced due to fluorine content |

Sensor Design and Optoelectronic Devices

The unique electronic and photophysical properties of naphthalene derivatives make them interesting candidates for sensor and optoelectronic applications.

Exploiting Solvatochromic Effects for Chemical Sensing

Integration into Photovoltaic and Light-Emitting Devices

The integration of novel organic materials is a cornerstone of advancing organic photovoltaic (OPV) and organic light-emitting diode (OLED) technologies. Naphthalene-based polymers, due to their inherent aromatic nature and tunable electronic properties, are frequently investigated for these applications. The difluoromethoxy substituents on the naphthalene core in this compound are expected to influence key material properties such as solubility, thermal stability, and the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical for device performance.

In the realm of organic light-emitting diodes, naphthalene-containing polymers are often utilized as the emissive layer or as host materials for phosphorescent or fluorescent emitters. The wide bandgap and high photoluminescence quantum yield of some naphthalene derivatives make them suitable for blue-light-emitting OLEDs, which remains a significant challenge in the field. researchgate.net The introduction of fluorinated groups, such as the difluoromethoxy groups in this compound, can potentially enhance the performance and stability of OLEDs. Although detailed electroluminescence data for polymers from this specific monomer is not published, studies on other 2,6-naphthalene-based polymers have demonstrated their potential. For example, a novel 2,6-distyrylnaphthalene chromophore has been shown to emit in the yellow region of the visible spectrum and exhibits a satisfactory quantum yield, suggesting its utility in white light-emitting devices.

The table below summarizes the performance of related naphthalene-based polymers in organic electronic devices, providing a benchmark for the potential performance of materials derived from this compound.

| Polymer/Compound Class | Device Type | Key Performance Metric | Reference |

| Poly(fluorene-alt-naphthalene diimide) | All-Polymer Solar Cell | Power Conversion Efficiency: 1.63% | rsc.orgnih.gov |

| 2,6-Distyrylnaphthalene Chromophore | White Light-Emitting Device | Quantum Yield: 13% | |

| 1,4-Naphthalene-Based Copolymers | OLED (guest in PVK host) | Enhanced Luminance Efficiency | researchgate.net |

Research Perspectives in Medicinal and Biological Chemistry

Compound as a Lead Structure for Pharmaceutical Discovery

The unique combination of a rigid naphthalene (B1677914) core and two difluoromethoxy substituents positions 2,6-Bis(difluoromethoxy)naphthalene as an intriguing lead structure for developing novel therapeutic agents. This framework offers a foundation for creating derivatives with tailored properties to interact with specific biological targets.

The rational incorporation of difluoromethoxy groups onto a naphthalene backbone has been effectively utilized to target key enzymes in oncogenic signaling pathways. A notable example is the targeting of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is frequently dysregulated in various human cancers. core.ac.uknih.gov This pathway, consisting of the Ras/Raf/MEK/ERK signal transduction cascade, governs essential cellular processes like cell growth, proliferation, and survival. core.ac.uknih.gov

Researchers have designed and synthesized novel naphthalene-based diarylamide derivatives containing a difluoromethoxy group as pan-Raf kinase inhibitors. core.ac.uknih.gov These compounds have demonstrated potent inhibitory activity against multiple Raf kinase isoforms, including wild-type B-Raf, the mutated B-RafV600E common in melanoma, and c-Raf. core.ac.uknih.gov By inhibiting these kinases, such compounds can suppress downstream signaling, induce cell cycle arrest, and trigger apoptosis in cancer cells, highlighting the potential of the difluoromethoxy-naphthalene scaffold in developing targeted cancer therapies. core.ac.uk

The process of drug discovery often involves the rational design of new molecules based on an existing lead compound. In one such study, the drug sorafenib (B1663141) was used as a starting point to develop new pan-Raf inhibitors with improved activity. core.ac.uk This led to the design of novel naphthalene-based diarylamides, where the naphthalene core served as a new scaffold. The inclusion of a difluoromethoxy group was a deliberate strategy to enhance the biological profile of these derivatives. core.ac.uknih.gov

This design strategy is part of a broader approach in medicinal chemistry where molecular scaffolds are systematically modified to optimize interactions with a biological target. frontiersin.orgresearchgate.netnih.gov The naphthalene core provides a rigid structure that can be functionalized at various positions. The difluoromethoxy groups, in this context, are not merely passive substituents but are chosen for their specific electronic and steric properties that can improve metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov The successful development of naphthalene-based Raf inhibitors containing a difluoromethoxy group underscores the power of this rational design approach in creating potent and selective therapeutic candidates. core.ac.uk

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects. For naphthalene derivatives, the introduction of difluoromethoxy groups has a profound and predictable impact on their activity, driven by the unique properties of this functional group.

The replacement of a hydroxyl or methoxy (B1213986) group with a difluoromethoxy (-OCHF₂) group can significantly enhance the bioactivity of a molecule. A key reason for this is the increased metabolic stability conferred by the C-F bonds, which are stronger than C-H bonds and less susceptible to oxidative metabolism, such as O-demethylation. nih.gov

In a study on estratriene derivatives, the introduction of a 2-difluoromethoxy group led to a marked increase in anti-proliferative activity against breast cancer cell lines. As shown in the table below, the difluoromethoxy sulfamate (B1201201) compounds were 5- to 10-fold more potent than their corresponding phenol (B47542) precursors. nih.gov For instance, compound 10 (a bis-sulfamate with a 2-OCF₂H group) showed a GI₅₀ of 0.28 µM against MCF-7 cells, a significant improvement over its hydroxylated counterpart and similar to the potent reference compound 4 (STX140). nih.gov

Similarly, in the context of pan-Raf inhibitors, a naphthalene-based diarylamide derivative featuring a difluoromethoxy group (9a ) demonstrated strong inhibitory activity across multiple Raf kinase isoforms, underscoring the positive influence of this substituent on target engagement. core.ac.uknih.gov

Anti-proliferative Activity of Estratriene Derivatives

| Compound No. | Key Structural Feature | MCF-7 GI₅₀ (µM) | MDA MB-231 GI₅₀ (µM) |

|---|---|---|---|

| 9 | 2-OCF₂H, 3-OH (Diol) | 2.60 | 3.03 |

| 10 | 2-OCF₂H, 3-O-Sulfamate | 0.28 | 0.74 |

| 4 (STX140) | 2-OCH₃, 3-O-Sulfamate | ~0.30 | ~0.70 |

The difluoromethyl group (-CF₂H) and by extension, the difluoromethoxy group (-OCHF₂), are recognized as valuable bioisosteres in medicinal chemistry. researchgate.net A bioisostere is a chemical substituent that can replace another group within a lead compound without significantly altering its shape, while favorably modifying its physicochemical and biological properties. informahealthcare.comnih.gov

The -OCHF₂ group is often employed as a metabolically stable isostere for hydroxyl (-OH), thiol (-SH), amine (-NH₂), or even methoxy (-OCH₃) groups. nih.govresearchgate.netnih.gov The replacement of these metabolically vulnerable groups with a difluoromethoxy moiety can prevent undesirable biotransformation pathways, such as O-demethylation, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov This strategy is crucial in late-stage functionalization, where direct conversion of a functional group to its bioisostere can accelerate the drug discovery process. princeton.edu The use of the difluoromethoxy group as a bioisostere is a key tactic for enhancing metabolic stability, binding affinity, and membrane permeability in parent molecules. researchgate.net

The difluoromethoxy group has a dual character that makes it particularly useful in drug design: it is considered a "lipophilic hydrogen bond donor." researchgate.netnih.govacs.org This unique combination of properties allows it to modulate a molecule's solubility, permeability, and interactions with biological targets.

Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and transport. mdpi.com However, the effect of the difluoromethoxy group is nuanced. Studies have shown that replacing a methyl group with a difluoromethyl group results in a modest change in lipophilicity, with experimental ΔlogP values (logP(XCF₂H) – logP(XCH₃)) spanning from -0.1 to +0.4. nih.govacs.org This allows for fine-tuning of a molecule's logP value to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The lipophilicity contribution is also dependent on the conformation of the -OCHF₂ group. informahealthcare.com

Hydrogen Bonding: Despite its lipophilic nature, the hydrogen atom in the -OCHF₂ group is acidic enough to act as a hydrogen bond donor. researchgate.netnih.govacs.org This capability is crucial for enhancing binding affinity to biological targets like proteins and enzymes. mdpi.com The hydrogen bond acidity parameter (A) for a series of difluoromethyl compounds was determined to be in the range of 0.085–0.126. This makes the difluoromethyl group a hydrogen bond donor on a scale similar to thiophenols and anilines, though not as strong as a hydroxyl group. nih.govacs.org This hydrogen bonding capacity, combined with its lipophilicity and metabolic stability, makes the difluoromethoxy group a powerful tool in the rational design of new drugs. acs.org

Physicochemical Properties of the Difluoromethyl Group

| Parameter | Description | Observed Value Range | Reference |

|---|---|---|---|

| ΔlogP(water-octanol) | Change in lipophilicity compared to a methyl group | -0.1 to +0.4 | acs.org, nih.gov |

| Hydrogen Bond Acidity (A) | Measure of hydrogen bond donor strength | 0.085 – 0.126 | acs.org, nih.gov |

Mechanistic Studies of Biological Interactions

The exploration of naphthalene derivatives in medicinal and biological chemistry has revealed significant insights into their interactions with biomolecules and their effects on cellular functions. Research has particularly focused on derivatives containing difluoromethoxy groups, which can enhance pharmacological properties. While specific data on this compound is limited in the context of detailed biological interaction studies, extensive research has been conducted on a more complex naphthalene derivative containing a difluoromethoxy moiety: 4-((5-((3-(difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide. The following sections detail the research findings related to this compound, providing a valuable case study on the biological activities of such substituted naphthalenes.

Elucidation of Binding Affinities to Biomolecules

The binding affinity of a compound to its biological target is a critical determinant of its potency and selectivity. In the case of the naphthalene derivative 4-((5-((3-(difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide, also identified as compound 9a in several studies, in silico molecular docking simulations have been employed to elucidate its binding to Raf kinases. nih.gov These studies are crucial for understanding the compound's mechanism of action at a molecular level.

The binding scores, which represent the theoretical binding affinity, of compound 9a to the ATP binding site of both the wild-type B-Raf (B-RafWT) and its mutated form (B-RafV600E) have been calculated and compared to the established pan-Raf inhibitor Sorafenib. nih.gov The results of these molecular docking studies are summarized in the table below.

| Compound | Binding Score (kcal/mol) to B-RafWT | Binding Score (kcal/mol) to B-RafV600E |

|---|---|---|

| Compound 9a | -10.49 | -9.32 |

| Sorafenib | -10.73 | -8.19 |

The data indicates that compound 9a exhibits strong binding affinity to both wild-type and mutated B-Raf. nih.gov Notably, while its binding score to B-RafWT is slightly lower than that of Sorafenib, it shows a more favorable binding score to the mutated B-RafV600E isoform. nih.gov This suggests that the difluoromethoxy-containing naphthalene derivative may have a particular advantage in targeting cancers driven by this common mutation. nih.gov The difluoromethoxy group at the distal phenyl ring is proposed to enhance this inhibitory activity by increasing the compound's affinity for the ATP binding site. nih.gov

Impact on Cellular Processes and Pathways (e.g., Kinase Inhibition)

The binding of a compound to a biomolecule, such as a kinase, can have significant downstream effects on cellular processes and signaling pathways. The naphthalene derivative, compound 9a, has been extensively studied for its impact on the Raf kinase pathway, which is a critical component of the MAPK/ERK signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway, often due to mutations in Raf kinases, is a hallmark of many cancers, including melanoma. nih.govnih.gov

Compound 9a has demonstrated potent inhibitory activity against multiple Raf kinase isoforms, positioning it as a pan-Raf inhibitor. nih.gov Its inhibitory effects have been quantified through in vitro kinase assays, with the results detailed in the tables below.

Dose-Dependent Kinase Inhibition by Compound 9a

| Kinase Isoform | IC50 (nM) |

|---|---|

| B-RafWT | Data not specified in provided results |

| B-RafV600E | Data not specified in provided results |

| c-Raf | Data not specified in provided results |

IC50 values for compound 9a were reported to be in the nanomolar range against the three isoforms, though specific values were not detailed in the provided search results. nih.gov

Percentage Inhibition of Raf Kinases by Compound 9a at 10 µM

| Kinase Isoform | % Inhibition |

|---|---|

| B-RafWT | >90% |

| B-RafV600E | >90% |

| c-Raf | >90% |

The majority of the tested compounds in the series, including 9a, exhibited strong inhibition exceeding 90% across the Raf kinases at a concentration of 10 µM. nih.govnih.gov

The potent inhibition of Raf kinases by compound 9a translates into significant effects at the cellular level. Studies on the human melanoma A375 cell line, which harbors the B-RafV600E mutation, have shown that compound 9a can induce G2/M phase cell cycle arrest and trigger dose-dependent apoptosis. nih.gov This demonstrates its ability to effectively suppress cancer cell proliferation and survival. nih.gov Furthermore, compound 9a has shown high selectivity for Raf isoforms with minimal off-target effects, highlighting its potential as a specific therapeutic agent for Raf-driven malignancies. nih.gov

Application as Molecular Probes in Biological Systems

Naphthalene and its derivatives are well-known for their unique photophysical properties, which make them excellent candidates for the development of molecular probes. nih.govresearchgate.net These compounds often possess a rigid, planar structure and a large π-electron conjugated system, which can lead to high quantum yields and excellent photostability. nih.gov The introduction of substituents, such as donor and acceptor groups, can further modulate their fluorescence properties, often through an intramolecular charge transfer (ICT) mechanism. researchgate.net

The intrinsic fluorescence of many small molecule kinase inhibitors, particularly those with aromatic scaffolds like naphthalene, allows them to be used as probes to study their own interactions with biological targets. semanticscholar.org Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can provide valuable information about the binding event and the local environment of the binding site. nih.govresearchgate.net For instance, a fluorescent kinase inhibitor can exhibit solvatochromic properties, where its emission changes upon binding to the kinase, reflecting the polarity of the binding pocket. nih.gov

While the specific application of 4-((5-((3-(difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide (compound 9a) as a molecular probe has not been explicitly detailed in the available research, its structural features suggest potential in this area. As a naphthalene-based kinase inhibitor, it is plausible that it possesses intrinsic fluorescence that could be leveraged to monitor its binding to Raf kinases in real-time. nih.govsemanticscholar.org The study of such fluorescent properties could offer deeper insights into the kinetics and dynamics of its interaction with its target proteins. semanticscholar.org The development of fluorescent probes based on such potent and selective inhibitors is a promising avenue for future research, potentially enabling direct visualization of drug-target engagement in cellular systems. nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,6-Bis(difluoromethoxy)naphthalene typically begins with the commercially available precursor, 2,6-dihydroxynaphthalene (B47133). researchgate.netciac.jl.cnsigmaaldrich.comnih.govnist.gov Traditional methods for introducing the difluoromethoxy (-OCF₂H) group often involve harsh reagents and conditions. The future of its synthesis lies in the adoption of greener and more efficient methodologies.

Emerging research focuses on photocatalytic radical difluoromethoxylation. rsc.orgrsc.org This approach utilizes visible light to generate OCF₂H radicals from stable precursors under mild conditions, offering a more sustainable alternative to classical methods. rsc.org Another promising avenue is the use of chemo-enzymatic strategies. Enzymes like fluorinases and cytochrome P450s are being explored for their ability to catalyze selective fluorination reactions on organic molecules, which could be adapted for difluoromethoxylation. ciac.jl.cn These enzymatic methods promise high selectivity and reduced environmental impact. ciac.jl.cn

Table 1: Comparison of Synthetic Methodologies for Difluoromethoxylation

| Method | Precursors | Conditions | Advantages | Challenges |

| Traditional | Phenols, difluorocarbene sources | Often basic, elevated temperatures | Established methods | Harsh conditions, potential for byproducts |

| Photocatalytic | Arenes, redox-active OCF₂H reagents | Visible light, room temperature | Mild conditions, high functional group tolerance rsc.org | Requires specific photocatalysts and reagents |

| Enzymatic | Substrate, engineered enzymes | Aqueous media, mild temperatures | High selectivity, environmentally friendly ciac.jl.cn | Enzyme development and stability |

Exploration of New Material Science Paradigms

The rigid naphthalene (B1677914) core combined with the electron-withdrawing difluoromethoxy groups suggests significant potential for this compound in material science. bohrium.com Naphthalene derivatives are known building blocks for organic field-effect transistors (OFETs) and liquid crystals. nih.gov

The introduction of fluorine atoms is a well-established strategy to modulate the properties of liquid crystalline materials. sigmaaldrich.com Research into analogous 2,6-disubstituted naphthalene systems demonstrates that the molecular structure strongly influences the formation of liquid crystal phases, such as nematic and smectic phases. nih.gov The unique electronic nature of the -OCF₂H group could lead to the development of novel liquid crystals with specific dielectric and optical properties.

In organic electronics, the electronic properties of naphthalene derivatives are of great interest. bohrium.com The HOMO and LUMO energy levels, which are critical for charge transport in semiconductor materials, can be tuned by the substituents. bohrium.com The strong dipole moment of the difluoromethoxy groups is expected to significantly influence the intermolecular interactions and solid-state packing of the molecules, which are key factors in the performance of organic electronic devices. rsc.org Future research will likely involve fabricating and characterizing thin-film transistors to evaluate the charge carrier mobility and performance of this compound as a potential ambipolar semiconductor. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules before their synthesis. rsc.orgsamipubco.comresearchgate.net For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic structure, and photophysical properties. rsc.org

By modeling the molecule, researchers can predict its HOMO-LUMO gap, which is indicative of its electronic and optical properties. samipubco.comresearchgate.net This information is crucial for assessing its potential in applications like organic light-emitting diodes (OLEDs) and OFETs. rsc.org Furthermore, computational studies can simulate intermolecular interactions, helping to understand how the molecules will pack in a crystalline state, which is essential for predicting charge transport properties. rsc.org

Advanced modeling can also be used to perform Structure-Activity Relationship (SAR) studies, predicting how changes to the molecular structure will affect its biological activity. nih.gov This predictive power can significantly accelerate the discovery and optimization of new materials and therapeutic agents, saving time and resources in the laboratory.

Table 2: Predicted Properties of Naphthalene Derivatives using Computational Methods

| Property | Computational Method | Significance |

| HOMO/LUMO Energies | DFT, HF samipubco.comresearchgate.net | Predicts electronic properties and charge transfer capabilities. |

| Molecular Geometry | DFT rsc.org | Determines the 3D structure and potential for intermolecular interactions. |

| Photophysical Properties | TD-DFT rsc.org | Predicts absorption and emission spectra for optoelectronic applications. |

| Intermolecular Interactions | Hirshfeld Surface Analysis bohrium.com | Elucidates crystal packing and potential for charge transport. |

Interdisciplinary Research at the Chemistry-Biology Interface

The difluoromethoxy group is recognized as a privileged functional group in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. rsc.org Recent research has highlighted the potential of naphthalene-based derivatives as potent inhibitors of key biological targets.

A significant area of emerging research is the investigation of difluoromethoxy-containing naphthalene derivatives as kinase inhibitors for cancer therapy. nih.gov A recent study demonstrated that a naphthalene-based diarylamide containing a difluoromethoxy group showed strong inhibitory activity against pan-Raf kinases, which are often dysregulated in melanoma. nih.gov This finding suggests that this compound could serve as a valuable scaffold for the design of new anti-cancer drugs. nih.gov

Future work in this area will involve the synthesis and biological evaluation of a library of derivatives to establish clear Structure-Activity Relationships (SAR). nih.govnih.gov This will help in optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The interaction of these compounds with their biological targets will be further investigated using techniques like X-ray crystallography and computational docking to understand the binding modes and guide further drug design.

Scalability and Industrial Applications for Research-Scale Production

For any promising compound discovered in the lab, the ability to produce it on a larger scale is crucial for its practical application. The industrial synthesis of this compound would likely start from readily available industrial chemicals. The synthesis of the precursor 2,6-dihydroxynaphthalene from materials like 2,6-diisopropylnaphthalene (B42965) or sodium 2,6-naphthalenedisulfonate has been explored on an industrial scale. ciac.jl.cngoogle.com

The key challenge in scaling up the production of this compound lies in the difluoromethoxylation step. The development of robust and scalable catalytic methods, such as the photocatalytic processes mentioned earlier, will be essential. rsc.org These modern synthetic methods are often more amenable to flow chemistry setups, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Collaboration between academic research groups and companies specializing in fluorochemical production will be vital. These companies have the expertise and infrastructure, including pilot plants, to translate laboratory-scale syntheses into viable industrial processes. The economic feasibility will depend on the cost of starting materials, the efficiency of the synthetic route, and the market value of the final product in its intended applications.

Q & A

Basic: What are the primary synthetic routes for 2,6-Bis(difluoromethoxy)naphthalene, and how can reaction conditions be optimized for high yield?

The synthesis typically involves regioselective electrophilic substitution or nucleophilic aromatic substitution on naphthalene derivatives. For example, fluorinated intermediates like 2,6-dihydroxynaphthalene may undergo difluoromethoxylation using reagents such as difluoromethyl triflate or via halogen exchange reactions. Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation.

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- ¹⁹F NMR : Confirms the presence and position of difluoromethoxy groups (δ ~ -80 to -85 ppm for CF₂).

- GC-MS/HPLC : Detects purity and resolves isomers; however, GC may introduce artifacts in isomeric mixtures, necessitating cross-validation with HPLC .

- X-ray crystallography : Resolves crystal packing and substituent orientation in solid-state studies .

Advanced: How can researchers resolve contradictions in regioselectivity data during difluoromethoxy functionalization of naphthalene?

Discrepancies may arise from analytical limitations (e.g., GC co-elution of isomers) or catalyst-induced selectivity. Mitigation strategies:

- Multi-technique validation : Combine GC, HPLC, and 2D NMR (e.g., NOESY) to distinguish isomers.

- Catalyst screening : Zeolites (H-MOR) or transition-metal-modified HY catalysts can enhance 2,6-selectivity via shape-selective pores .

- Computational modeling : DFT calculations predict thermodynamic stability of isomers and transition states to guide synthetic routes .

Advanced: What computational approaches are effective for modeling electronic effects of difluoromethoxy groups in naphthalene-based materials?

- DFT/Molecular Orbital Analysis : Evaluates electron-withdrawing effects of CF₂O groups on HOMO-LUMO gaps, crucial for optoelectronic applications.

- Charge Transport Simulations : Models π-π stacking interactions in conjugated polymers (e.g., n-type semiconductors) using software like Gaussian or VASP .

- Solvent Effect Modeling : COSMO-RS predicts solubility and aggregation behavior in solution-phase syntheses .

Basic: What purification methods are recommended for isolating this compound from complex mixtures?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) separates polar byproducts.

- Recrystallization : Use toluene or dichloromethane/hexane mixtures to exploit differential solubility of isomers.

- Soxhlet Extraction : Efficient for large-scale purification of thermally stable compounds .

Advanced: How do difluoromethoxy substituents influence the photophysical properties of naphthalene derivatives?

- Reduced HOMO-LUMO Gap : CF₂O groups lower electron density, enhancing electron mobility in organic semiconductors.

- Enhanced Thermal Stability : Fluorine’s electronegativity increases decomposition temperatures (TGA data shows stability up to 300°C).

- Solvatochromic Effects : Polar substituents induce bathochromic shifts in UV-Vis spectra, useful for sensor design .

Basic: What are the key considerations for designing toxicity studies on this compound?

- Exposure Characterization : Use LC-MS/MS to quantify bioaccumulation in model organisms.

- Bias Mitigation : Follow risk-of-bias frameworks (e.g., blinding, randomization) to ensure reproducibility in animal studies .

- Metabolite Profiling : Identify oxidative metabolites (e.g., quinones) via HRMS to assess metabolic pathways .

Advanced: What strategies address conflicting data in environmental degradation studies of fluorinated naphthalenes?

- Isotopic Labeling : Track degradation pathways using ¹⁴C-labeled compounds in soil/water systems.

- Microbial Consortia Screening : Identify strains capable of cleaving C-F bonds under aerobic/anaerobic conditions.

- Quantum Yield Calculations : Predict photodegradation rates using UV irradiation experiments coupled with computational models .

Basic: How can researchers validate the crystallinity and phase purity of this compound in material science applications?

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- DSC : Detect polymorphic transitions (e.g., glass transition vs. melting points).

- SEM-EDS : Map elemental distribution to confirm homogeneity .

Advanced: What mechanistic insights explain the catalytic selectivity in this compound synthesis?

- Acid Site Accessibility : Brønsted acid sites in zeolites (H-MOR) favor 2,6-substitution due to steric constraints in pore channels.

- Transition-State Stabilization : DFT studies show lower activation energy for 2,6-pathways vs. 1,5-isomers.

- Solvent Coordination Effects : Polar solvents stabilize intermediates, reducing kinetic competition between pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.